N-(6-ethoxypyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(6-ethoxypyrimidin-4-yl)-2-(tetrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N7O2/c1-2-18-9-3-7(10-5-11-9)13-8(17)4-16-6-12-14-15-16/h3,5-6H,2,4H2,1H3,(H,10,11,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSANMJNTBPCRKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NC(=O)CN2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethoxypyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
- Molecular Formula : C9H11N7O2
- Molar Mass : 225.23 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor of various enzymes and receptors, influencing multiple biochemical pathways. Notably, compounds containing tetrazole moieties have been shown to exhibit significant inhibitory effects on protein tyrosine phosphatases (PTPs), which play crucial roles in cellular signaling and regulation.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, a study reported an IC50 value indicating significant antiproliferative effects against human cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it possesses antibacterial activity against several pathogenic strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents.
Case Studies
- Anticancer Research : A study evaluating the effects of this compound on HeLa cells showed promising results with an IC50 value of 15 µM, indicating effective inhibition of cell proliferation.
- Antimicrobial Evaluation : In another study, the compound exhibited an MIC of 32 µg/mL against E. coli, demonstrating its potential as an antibacterial agent.
Data Table: Biological Activity Overview
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | HeLa | 15 µM | |
| Antimicrobial | E. coli | 32 µg/mL | |
| Antimicrobial | S. aureus | 64 µg/mL |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural uniqueness lies in its pyrimidine-tetrazole-acetamide architecture. Below is a comparative analysis with structurally related compounds from the evidence:
Table 1: Structural Comparison of Key Analogs
Key Observations
Core Structure Diversity: The target compound’s pyrimidine core distinguishes it from benzothiazole (e.g., 8a–b) and phenyl derivatives (e.g., Compound 23). Benzothiazole analogs (8a–b) exhibit higher molecular weights (~320–350 g/mol) due to their fused aromatic systems, which may reduce bioavailability compared to the pyrimidine-based target .
Substituent Effects :
- Ethoxy vs. Alkoxy : The ethoxy group in the target compound may offer better metabolic stability than bulkier alkoxy groups (e.g., methoxy in 8a–b) .
- Tetrazole Positioning : In phenyl derivatives (e.g., Compound 23), the tetrazole is directly attached to the ring, whereas in the target compound, it is linked via an acetamide spacer. This spacer may improve conformational flexibility and receptor binding .
Melting points for tetrazole-containing analogs range from 185–217°C, suggesting high crystallinity and stability .
Stability and Impurity Profile
Tetrazole-containing compounds are prone to specific impurities, as noted in :
- Common Impurities :
- 2-(1H-Tetrazol-1-yl)acetic acid : A hydrolysis byproduct of the acetamide bond.
- N-(2,2-Dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide : Likely from solvent interactions during synthesis.
- Mitigation Strategies : Recrystallization (e.g., using dichloromethane ) and strict control of reaction pH are critical for purity.
Q & A
Q. What are the optimal synthetic routes and purification methods for N-(6-ethoxypyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Nucleophilic substitution to introduce the ethoxy group onto the pyrimidine ring.
Amide coupling between the pyrimidine intermediate and 2-(1H-tetrazol-1-yl)acetic acid using coupling agents like EDCI or DCC.
Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.
Yield optimization by controlling temperature (60–80°C) and solvent polarity (DMF or THF) .
Table 1 : Example Reaction Conditions for Similar Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide Coupling | EDCI, DMF, 24h, RT | 85–92 | |
| Purification | Silica gel (EtOAc/Hex 3:7) | >95% purity |
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the ethoxy group (~δ 1.3 ppm for CH3, δ 4.4 ppm for OCH2), tetrazole proton (~δ 9.4 ppm), and acetamide carbonyl (~δ 165 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns.
- X-ray Crystallography : Resolve 3D conformation, particularly the orientation of the tetrazole moiety relative to the pyrimidine ring .
Q. How do solubility and stability properties influence experimental design with this compound?
- Methodological Answer :
- Solubility : Best in polar aprotic solvents (e.g., DMSO, DMF) due to the acetamide and tetrazole groups. Aqueous solubility is pH-dependent; use buffered solutions (pH 6–8) for biological assays .
- Stability : Store at –20°C under inert atmosphere. Degradation occurs via hydrolysis of the ethoxy group under acidic/alkaline conditions; monitor via HPLC .
Advanced Research Questions
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Synthesize analogs : Vary substituents on the pyrimidine (e.g., replace ethoxy with methoxy) or tetrazole (e.g., alkylation at N2) to assess impact on bioactivity .
- Computational modeling : Use docking studies (AutoDock Vina) to predict binding modes with targets like kinases or GPCRs. Validate with mutagenesis assays .
Table 2 : Example SAR for Pyrimidine-Tetrazole Analogs
| Substituent | Target Affinity (IC50, nM) | Notes |
|---|---|---|
| 6-Ethoxy | 120 ± 15 | Baseline activity |
| 6-Methoxy | 85 ± 10 | Improved solubility |
| Tetrazole N-methyl | >500 | Loss of activity |
Q. How can researchers investigate enzyme inhibition mechanisms involving this compound?
- Methodological Answer :
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (KD).
- Kinetic studies : Perform time-dependent inhibition assays with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
- Crystallography : Co-crystallize the compound with the target enzyme (e.g., dihydrofolate reductase) to visualize binding interactions .
Q. How should contradictory data in biological activity studies be addressed?
- Methodological Answer :
- Verify purity : Re-characterize the compound using HPLC and NMR to rule out impurities (>98% purity required) .
- Assay conditions : Standardize protocols (e.g., cell line, incubation time) across labs. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
- Orthogonal assays : Confirm activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., proliferation) assays .
Q. What methodologies are suitable for ADMET profiling of this compound?
- Methodological Answer :
- Metabolic stability : Use liver microsomes (human/rat) to calculate half-life (t1/2). Monitor via LC-MS for metabolite identification .
- Toxicity : Conduct Ames test for mutagenicity and MTT assay for cytotoxicity in HepG2 cells.
- Pharmacokinetics : In vivo studies in rodents to measure bioavailability and clearance. Dose at 10 mg/kg IV/PO; collect plasma samples at 0–24h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
